5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1190102-74-9
VCID: VC2263159
InChI: InChI=1S/C11H10FNO2S/c12-8-3-1-7(2-4-8)9-5-16-6-10(13-9)11(14)15/h1-5,10,13H,6H2,(H,14,15)
SMILES: C1C(NC(=CS1)C2=CC=C(C=C2)F)C(=O)O
Molecular Formula: C11H10FNO2S
Molecular Weight: 239.27 g/mol

5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid

CAS No.: 1190102-74-9

Cat. No.: VC2263159

Molecular Formula: C11H10FNO2S

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid - 1190102-74-9

Specification

CAS No. 1190102-74-9
Molecular Formula C11H10FNO2S
Molecular Weight 239.27 g/mol
IUPAC Name 5-(4-fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid
Standard InChI InChI=1S/C11H10FNO2S/c12-8-3-1-7(2-4-8)9-5-16-6-10(13-9)11(14)15/h1-5,10,13H,6H2,(H,14,15)
Standard InChI Key HSZMBOXVDGPRRJ-UHFFFAOYSA-N
SMILES C1C(NC(=CS1)C2=CC=C(C=C2)F)C(=O)O
Canonical SMILES C1C(NC(=CS1)C2=CC=C(C=C2)F)C(=O)O

Introduction

Chemical Identity and Properties

5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid is a synthetic organic compound with the CAS number 1190102-74-9. This molecule belongs to the thiazine derivative class, characterized by a six-membered heterocyclic ring containing both sulfur and nitrogen atoms. The compound's structure features a thiazine core with a fluorophenyl group attachment and a carboxylic acid functional group that gives it unique chemical properties. The presence of these distinctive functional groups contributes to its potential applications in various biochemical contexts and pharmaceutical research.

The physical and chemical properties of this compound are crucial for understanding its behavior in different experimental conditions and research applications. The melting point range of 130-132°C indicates its solid-state stability under standard laboratory conditions . The molecular formula C11H10FNO2S accurately represents its atomic composition, with a corresponding molecular weight of 239.27 g/mol that determines its mass-based behavior in analytical procedures .

Identification Parameters

The compound can be uniquely identified through various chemical identifiers that distinguish it from other related molecules. The table below summarizes the key identification parameters:

PropertyValue
CAS Number1190102-74-9
Molecular FormulaC11H10FNO2S
Molecular Weight239.27 g/mol
Melting Point130-132°C
MDL NumberMFCD08689744
IUPAC Name5-(4-fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid
Standard InChIKeyHSZMBOXVDGPRRJ-UHFFFAOYSA-N

Structural Characteristics

The molecular architecture of 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid contributes significantly to its chemical behavior and potential biological activities. Understanding these structural features provides insight into the compound's reactivity patterns and possible interactions with biological targets.

Core Structure

The compound features a thiazine ring, which is a six-membered heterocyclic structure containing both sulfur and nitrogen atoms. The nomenclature "3,4-dihydro-2H" indicates the reduction state of the ring, specifically that positions 3 and 4 are saturated (containing hydrogen atoms instead of double bonds), while the 2H designation shows that position 2 also lacks a double bond. This partially reduced state of the heterocycle affects its conformational flexibility and potential for interactions with biological molecules.

Functional Groups

Several key functional groups characterize this compound and contribute to its chemical behavior:

  • The carboxylic acid group (-COOH) at position 3 provides an acidic site capable of proton donation and hydrogen bonding interactions

  • The secondary amine (NH) in the thiazine ring can serve as both a hydrogen bond donor and acceptor

  • The fluorophenyl group contributes to the molecule's lipophilicity and introduces specific electronic effects

These functional groups create a molecule with both lipophilic regions (fluorophenyl) and hydrophilic areas (carboxylic acid), resulting in an amphipathic character that may be relevant for its interactions with biological systems. The carboxylic acid functionality, in particular, provides a site for potential chemical modifications, such as esterification or amide formation, which could be utilized in the synthesis of derivatives with modified properties.

Applications in Research

5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid has found applications in various research domains, primarily in biochemical and pharmaceutical contexts. Its unique structural features make it valuable for specific scientific investigations.

Proteomics Research

The compound has been utilized in proteomics studies, where researchers investigate the structure, function, and interactions of proteins. In this context, the compound may serve as a chemical probe or tool for understanding protein behavior and identifying potential drug targets. The specific structural characteristics of the molecule, particularly its functional groups capable of forming multiple types of intermolecular interactions, make it suitable for probing protein binding sites and investigating structure-activity relationships.

Proteomics applications may involve the use of this compound in affinity-based purification techniques, where it can be immobilized on solid supports to isolate and identify interacting proteins. Additionally, the compound may be employed in screening assays to identify potential protein targets relevant to disease mechanisms or drug development efforts.

Chemical Synthesis

This compound may serve as an intermediate or building block in the synthesis of more complex molecules with potential pharmaceutical applications. The presence of reactive functional groups, particularly the carboxylic acid, provides sites for chemical modifications and derivatizations that can lead to the development of structurally diverse compounds with enhanced pharmacological properties.

Recent investigations into related thiazine-containing compounds suggest that this scaffold can be incorporated into larger molecular structures with biological activities . For example, research on 1,4-benzothiazine-based derivatives has demonstrated their potential as antibacterial agents, specifically targeting bacterial peptide deformylase . This indicates that 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid could potentially serve as a starting material for the synthesis of similar biologically active molecules.

Hazard CodeDescription
H335May cause respiratory tract irritation
H315Causes skin irritation
H319Causes serious eye irritation

These hazard classifications indicate that the compound has irritant properties affecting the respiratory system, skin, and eyes. Such irritant effects are common for compounds containing carboxylic acid groups, which can cause local tissue irritation due to their acidic nature.

Related Research and Developments

Recent scientific investigations have explored compounds structurally related to 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid, providing context for understanding its potential applications and significance in medicinal chemistry.

Antibacterial Research

Significant research has been conducted on 1,4-benzothiazine-based derivatives, which share structural similarities with 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid . These investigations have focused particularly on bisamide derivatives as potential antibacterial agents targeting bacterial peptide deformylase . This enzyme plays a critical role in bacterial protein synthesis, making it an attractive target for antimicrobial drug development.

The structural relationship between 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid and these antibacterial compounds suggests potential applications in the development of novel antimicrobial agents . The thiazine core structure appears to be compatible with antibacterial activity when appropriately functionalized, indicating a promising avenue for future research using this compound as a starting point.

Synthetic Methodology

Research involving similar thiazine-containing compounds has explored various synthetic methodologies for their preparation and functionalization . These approaches may be relevant for the synthesis of derivatives based on 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid. For instance, methods for the preparation of 1,4-benzothiazine-based bisamide derivatives have been developed, involving the reaction of amine derivatives with carboxylic acids in the presence of isocyanides and aldehydes .

Such synthetic methodologies could potentially be adapted for the modification of 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid to create libraries of derivatives with enhanced biological activities or improved pharmacokinetic properties. The carboxylic acid functional group, in particular, provides a versatile handle for derivatization through amide formation, esterification, or other transformations.

SupplierSpecificationsProduct ID
Matrix Scientific≥95% purityReferenced in VWR catalog
VWRVarious quantities available101879-070EA, 101879-074
Other chemical suppliersVarious specificationsAvailable upon inquiry

The availability of high-purity material (≥95%) is particularly important for research applications that require reliable and reproducible results . The option to purchase different quantities allows researchers to obtain amounts appropriate for their specific research needs, from small-scale preliminary studies to larger investigations.

Future Research Directions

The structural characteristics and preliminary research findings related to 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid suggest several promising directions for future investigations.

Structure-Activity Relationship Studies

Further research could focus on synthesizing and evaluating structural analogs of 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid to establish structure-activity relationships. Modifications might include:

  • Varying the substituents on the phenyl ring (replacing fluorine with other halogens or functional groups)

  • Altering the oxidation state of the thiazine ring

  • Derivatizing the carboxylic acid group to form esters, amides, or other functional groups

  • Introducing additional substituents at different positions of the thiazine ring

Such studies could provide valuable insights into the structural features essential for specific biological activities, potentially leading to the development of compounds with enhanced properties for particular applications.

Biological Activity Evaluation

Comprehensive evaluation of the biological activities of 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid would be valuable for understanding its potential applications. Given the research on related thiazine derivatives as antibacterial agents, investigations might focus on:

  • Antimicrobial activity against various bacterial strains

  • Inhibitory effects on specific bacterial enzymes, such as peptide deformylase

  • Structure-based design of derivatives with optimized binding to bacterial targets

  • Evaluation of potential applications in other therapeutic areas, such as anti-inflammatory or anticancer research

These biological evaluations would complement the existing knowledge about the compound's chemical properties and provide direction for its potential development as a pharmaceutical lead compound.

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